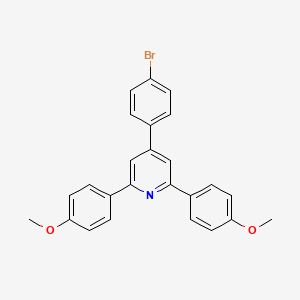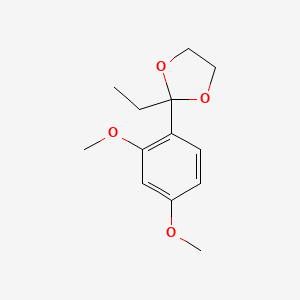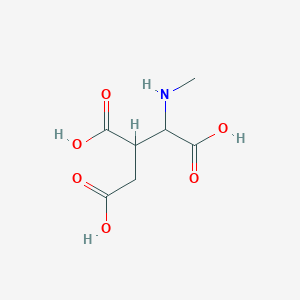
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- is a complex organic compound with a unique structure This compound features a cyclopropane ring, a carboxylic acid ester, and a substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form the cyclopropane ring.
Introduction of the bromo and fluorophenyl groups: This step involves a Heck reaction, where a palladium catalyst facilitates the coupling of the bromo and fluorophenyl groups to the cyclopropane ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromo and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- involves its interaction with specific molecular targets. The presence of the bromo and fluorophenyl groups allows the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane and carboxylic acid structures.
Bromo and fluorophenyl derivatives: Compounds with similar bromo and fluorophenyl groups.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- is unique due to its combination of a cyclopropane ring, bromo and fluorophenyl groups, and ester functionality
Eigenschaften
CAS-Nummer |
133472-23-8 |
|---|---|
Molekularformel |
C15H16BrFO2 |
Molekulargewicht |
327.19 g/mol |
IUPAC-Name |
methyl (1S,3S)-3-[(Z)-2-bromo-2-(4-fluorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H16BrFO2/c1-15(2)11(13(15)14(18)19-3)8-12(16)9-4-6-10(17)7-5-9/h4-8,11,13H,1-3H3/b12-8-/t11-,13-/m1/s1 |
InChI-Schlüssel |
SCNKFSSROHXHMC-KCWVNHISSA-N |
Isomerische SMILES |
CC1([C@@H]([C@@H]1C(=O)OC)/C=C(/C2=CC=C(C=C2)F)\Br)C |
Kanonische SMILES |
CC1(C(C1C(=O)OC)C=C(C2=CC=C(C=C2)F)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

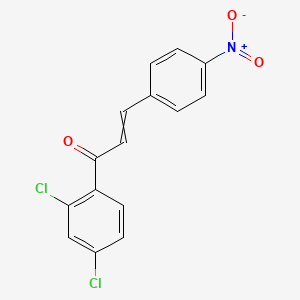

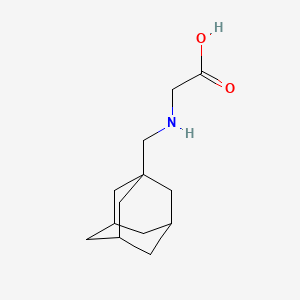

![tert-Butyl 2-[(acetyloxy)methyl]prop-2-enoate](/img/structure/B14266907.png)


